4-Clorometil-2-fenil-oxazol

Descripción general

Descripción

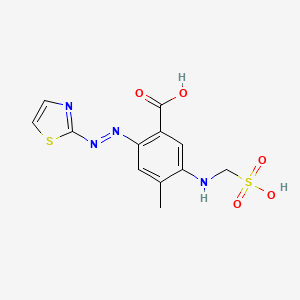

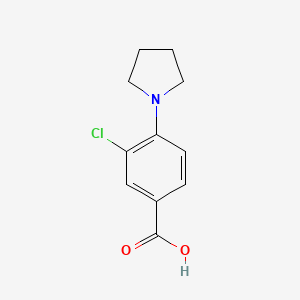

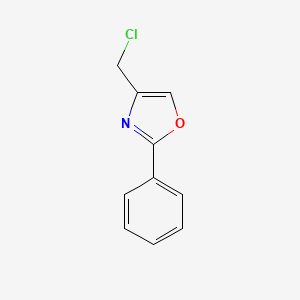

4-Chloromethyl-2-phenyl-oxazole is a chemical compound with the molecular formula C10H8ClNO . It is also known as a type of chemical entity .

Synthesis Analysis

The synthesis of oxazoles, including 4-Chloromethyl-2-phenyl-oxazole, involves various methods. One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Another method involves the reaction of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Molecular Structure Analysis

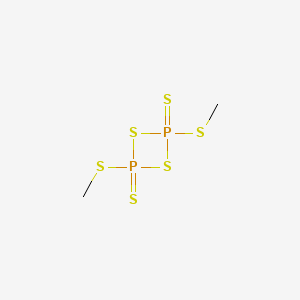

The molecular structure of 4-Chloromethyl-2-phenyl-oxazole consists of a five-membered oxazole ring attached to a phenyl group and a chloromethyl group .Chemical Reactions Analysis

Oxazoles, including 4-Chloromethyl-2-phenyl-oxazole, can undergo various chemical reactions. For instance, they can undergo direct arylation and alkenylation reactions . The specific reactions that 4-Chloromethyl-2-phenyl-oxazole undergoes would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

4-Chloromethyl-2-phenyl-oxazole has a molecular weight of 193.63 . It has a density of 1.222g/cm3 and a boiling point of 322.6ºC at 760mmHg .Aplicaciones Científicas De Investigación

Métodos de Síntesis Verde

Los oxazoles, incluido el 4-Clorometil-2-fenil-oxazol, se sintetizan utilizando métodos verdes para minimizar la producción de sustancias químicas peligrosas . Estos métodos incluyen la aplicación de técnicas de microondas, ultrasonidos, líquidos iónicos, disolventes eutécticos profundos, el uso de catalizadores y la síntesis en flujo continuo . Estos enfoques no solo reducen la formación y utilización de productos químicos tóxicos, sino que también mejoran el rendimiento de la reacción, los rendimientos del producto, la pureza, los procesos posteriores a la síntesis y el consumo de energía .

Actividades Biológicas

Los derivados de oxazol, incluido el this compound, tienen un amplio espectro de actividades biológicas . La actividad biológica de los oxazoles depende en gran medida de su estructura . La estructura de los derivados de oxazol ejerce interacciones débiles como el efecto hidrofóbico, la fuerza de van der Waals, los enlaces de hidrógeno, los enlaces de coordinación, ion-dipolo, enlace pi-pi, etc. .

Química Medicinal

El oxazol es un importante núcleo heterocíclico en química medicinal . La utilidad del oxazol como intermediarios para la síntesis de nuevas entidades químicas ha aumentado en los últimos años . Los patrones de sustitución en los derivados de oxazol juegan un papel fundamental en la delimitación de las actividades biológicas .

Actividad Antimicrobiana

Algunos derivados de oxazol han mostrado actividad antimicrobiana . Por ejemplo, se sintetizó y examinó una serie de 2-[2-(2,6-dicloro-fenilamino)-fenil metil]-3-{4-[(fenil sustituido) amino]-1,3-oxazol-2-il-}quinazolin-4(3H)onas por su potencial antibacteriano .

Actividad Anticancerígena

Los derivados de oxazol han mostrado actividad anticancerígena . Se ha informado de la presencia de la parte oxazol en la estructura de los fármacos anticancerígenos .

Actividad Antiinflamatoria

Los derivados de oxazol han mostrado actividad antiinflamatoria . Se ha informado de la presencia de la parte oxazol en la estructura de los fármacos antiinflamatorios .

Actividad Antidiabética

Los derivados de oxazol han mostrado actividad antidiabética . Se ha informado de la presencia de la parte oxazol en la estructura de los fármacos antidiabéticos .

Actividades Antiobesidad y Antioxidantes

Los derivados de oxazol han mostrado actividades antiobesidad y antioxidantes . Se ha informado de la presencia de la parte oxazol en la estructura de los fármacos antiobesidad y antioxidantes .

Mecanismo De Acción

Target of Action

The primary targets of 4-Chloromethyl-2-phenyl-oxazole are various enzymes and receptors in biological systems . Oxazole-based derivatives, including 4-Chloromethyl-2-phenyl-oxazole, have been found to bind readily with these targets via numerous non-covalent interactions .

Biochemical Pathways

4-Chloromethyl-2-phenyl-oxazole affects various biochemical pathways due to its broad spectrum of biological activity . These pathways are involved in a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

Result of Action

The molecular and cellular effects of 4-Chloromethyl-2-phenyl-oxazole’s action are diverse due to its broad spectrum of biological activity . For instance, some oxazole-based derivatives have shown significant antibacterial and antifungal potency .

Safety and Hazards

Direcciones Futuras

Oxazole derivatives, including 4-Chloromethyl-2-phenyl-oxazole, have been gaining attention in recent years due to their wide range of biological activities . Future research could focus on synthesizing various 4-Chloromethyl-2-phenyl-oxazole derivatives and screening them for various biological activities. This could lead to the development of new drugs and other useful compounds .

Relevant Papers A comprehensive review on the biological activities of oxazole derivatives has been published, which includes a discussion on the therapeutic potentials of oxazole scaffolds . Another paper discusses the design, synthesis, and biological evaluation of N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives as potential fungicidal agents .

Análisis Bioquímico

Biochemical Properties

4-Chloromethyl-2-phenyl-oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between 4-Chloromethyl-2-phenyl-oxazole and these enzymes can lead to alterations in their catalytic activities, impacting various metabolic pathways.

Cellular Effects

The effects of 4-Chloromethyl-2-phenyl-oxazole on cellular processes are diverse and depend on the type of cells involved. In certain cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloromethyl-2-phenyl-oxazole can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses, thereby influencing cell proliferation and survival.

Molecular Mechanism

At the molecular level, 4-Chloromethyl-2-phenyl-oxazole exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activities, leading to changes in metabolic flux and cellular functions . For instance, 4-Chloromethyl-2-phenyl-oxazole has been shown to inhibit the activity of certain proteases, thereby affecting protein degradation pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 4-Chloromethyl-2-phenyl-oxazole can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to 4-Chloromethyl-2-phenyl-oxazole has been associated with alterations in cellular functions, including changes in cell viability, proliferation, and differentiation. These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.

Dosage Effects in Animal Models

The effects of 4-Chloromethyl-2-phenyl-oxazole in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activities and improving metabolic functions . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage. These findings underscore the need for precise dosage control in preclinical studies involving 4-Chloromethyl-2-phenyl-oxazole.

Metabolic Pathways

4-Chloromethyl-2-phenyl-oxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular macromolecules . These metabolic processes can influence the overall metabolic flux and levels of metabolites within cells, potentially affecting cellular homeostasis and function.

Transport and Distribution

The transport and distribution of 4-Chloromethyl-2-phenyl-oxazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, 4-Chloromethyl-2-phenyl-oxazole can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different cellular contexts.

Subcellular Localization

The subcellular localization of 4-Chloromethyl-2-phenyl-oxazole is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-Chloromethyl-2-phenyl-oxazole within these compartments can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

4-(chloromethyl)-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSKJZIDWXDAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393562 | |

| Record name | 4-chloromethyl-2-phenyl-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30494-97-4 | |

| Record name | 4-chloromethyl-2-phenyl-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide](/img/structure/B1587368.png)